Subtype Selectivity: Palupiprant Exhibits >1500-Fold Selectivity for EP4 Over EP2, Surpassing CJ-42794 and L001
Palupiprant demonstrates >1500-fold selectivity for the human EP4 receptor relative to its closest homolog, the EP2 receptor . This level of selectivity exceeds that of the reference EP4 antagonist CJ-42794, which exhibits only 200-fold selectivity over EP1, EP2, and EP3 , and is more than double the >600-fold selectivity reported for the EP4 antagonist L001 . Enhanced subtype selectivity is critical for minimizing off-target EP2-mediated cAMP signaling, which can confound immunomodulatory readouts.
| Evidence Dimension | Selectivity ratio (EP4 vs. EP2) |
|---|---|
| Target Compound Data | >1500-fold |
| Comparator Or Baseline | CJ-42794: 200-fold; L001: >600-fold |
| Quantified Difference | Palupiprant is ≥2.5x more selective than L001 and ≥7.5x more selective than CJ-42794. |
| Conditions | Recombinant human receptor selectivity profiling; source: vendor technical datasheets citing primary literature. |
Why This Matters
Higher selectivity reduces the likelihood of confounding EP2-mediated effects, providing cleaner data for immunological and oncology studies.
